2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid
Description
It is a critical intermediate in the synthesis of dimethindene (a histamine H1 antagonist), as demonstrated in green solvent-based protocols using cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) .
Structure and Synthesis:
The compound is synthesized via a multi-step process:
Diethyl ester formation: Reacting 2-benzylmalonic acid diethyl ester with 2-chloro-N,N-dimethylethan-1-amine in the presence of NaH yields 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid diethyl ester (90% yield in CPME, 80% in 2-MeTHF) .
Hydrolysis: Saponification of the diethyl ester produces the free malonic acid derivative .
Key spectroscopic data (from diethyl ester precursor):
- ¹H NMR (CDCl₃): δ 1.24 (t, 6H), 2.21 (s, 6H, N(CH₃)₂), 7.09–7.26 (m, aromatic protons) .
- ¹³C NMR: δ 171.1 (ester carbonyl), 136.2 (aromatic quaternary carbon) .
Applications: Primarily used in antihistamine drug synthesis (e.g., dimethindene) . Its dimethylaminoethyl group enhances solubility and bioactivity compared to simpler malonate derivatives.
Properties
IUPAC Name |
2-benzyl-2-[2-(dimethylamino)ethyl]propanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(2)9-8-14(12(16)17,13(18)19)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZSVYYLJIGCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CC1=CC=CC=C1)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid typically involves the alkylation of malonic acid derivatives with benzyl halides and dimethylaminoethyl halides. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to deprotonate the malonic acid, followed by the addition of the alkyl halides .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Compounds
- Intermediary Role : The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its structure allows for functionalization and incorporation into more complex molecules, facilitating the development of new drugs and materials.
2. Reaction Mechanisms
- Alkylation Reactions : The synthesis typically involves alkylation of malonic acid derivatives with benzyl halides and dimethylaminoethyl halides. Strong bases like sodium hydride or potassium carbonate are commonly used to deprotonate malonic acid, enhancing reactivity.
Biological Applications
1. Biological Activity Studies
- Potential Therapeutic Uses : Research indicates that 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid may exhibit various biological activities, including interactions with biomolecules that could lead to therapeutic applications. Ongoing studies focus on its binding affinity with specific receptors and enzymes, which is crucial for understanding its pharmacological potential.
2. Interaction Studies
- Mechanism of Action : The compound acts as a ligand, modulating the activity of molecular targets. This interaction can lead to significant biochemical effects, making it a candidate for further exploration in drug development.
Medical Applications
1. Drug Development
- Precursor for Pharmaceuticals : The compound is being investigated as a precursor in the synthesis of novel pharmaceuticals. Its unique properties make it suitable for developing drugs targeting specific diseases or conditions.
2. Research on Biological Mechanisms
- Understanding Disease Pathways : Studies involving this compound aim to elucidate its role in various biological pathways, potentially leading to new therapeutic strategies for diseases influenced by these mechanisms.
Industrial Applications
1. Specialty Chemicals Production
- Utilization in Industry : 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid is employed in producing specialty chemicals and materials. Its versatility allows it to be used in coatings, inks, polymers, and other industrial applications .
2. Eco-Friendly Synthesis Approaches
- Sustainable Practices : Recent research emphasizes eco-friendly synthesis methods for compounds like 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid, promoting the use of green solvents and reducing reliance on volatile organic compounds (VOCs). This shift not only enhances safety but also aligns with modern sustainability goals in chemical manufacturing .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid using green solvents demonstrated a significant reduction in environmental impact while maintaining high yields. The use of eco-friendly solvents like N,N-Dimethylformamide improved reaction efficiency without compromising product quality .
Research conducted on the biological activity of this compound revealed promising results regarding its interaction with specific enzyme targets involved in metabolic pathways. These findings suggest potential applications in developing treatments for metabolic disorders, warranting further investigation into its pharmacological properties .
Mechanism of Action
The mechanism of action of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences in Reactivity and Functionality
Substituent Effects: The dimethylaminoethyl group in 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid introduces basicity and hydrogen-bonding capacity, enhancing its interaction with biological targets compared to non-aminated analogs like benzylmalonic acid . 2-Benzyl-2-methylmalonic acid lacks the aminoethyl group, leading to faster decarboxylation under thermal conditions (forming 2-methyl-3-phenylpropanoic acid) .
Synthetic Utility: The diethyl ester of 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid is synthesized in high yields (>80%) using green solvents (CPME/2-MeTHF), offering eco-friendly advantages over traditional volatile organic solvents (toluene, diethyl ether) . Benzylmalonic acid and its esters are typically synthesized via alkylation of malonate anions, but they lack the functional complexity required for advanced drug intermediates .
Biological Relevance: The dimethylaminoethyl moiety mimics neurotransmitter structures (e.g., acetylcholine), making the compound a privileged scaffold in antihistamines . Simpler analogs like benzylmalonic acid are primarily used in materials science or as ligands in coordination chemistry .
Table 2: Spectroscopic Data Comparison (Diethyl Ester Derivatives)
Biological Activity
2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid is a complex organic compound with significant potential in various scientific and medical fields. Characterized by its unique structure, which includes a benzyl group, a dimethylamino group, and a malonic acid moiety, this compound has garnered attention for its possible biological activities. This article reviews the synthesis, biological properties, and potential applications of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid, supported by data tables and relevant research findings.
The molecular formula of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid is C14H19NO4. It typically appears as a white or off-white crystalline powder and is soluble in solvents such as N,N-Dimethylformamide (DMF). The presence of the dimethylamino group enhances its reactivity and potential biological activity, making it a versatile compound for synthetic applications in organic chemistry.
Synthesis Methods
The synthesis of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid can be achieved through several methods, primarily involving the Knoevenagel condensation reaction. The following steps outline a common synthetic route:
- Starting Materials : Benzylmalonic acid and N,N-dimethylaminoethylamine.
- Reaction Conditions : The reaction is typically conducted under reflux conditions to facilitate the condensation process.
- Yield : The synthesis can yield substantial amounts of the desired product, often exceeding 75% efficiency depending on the specific conditions used .
Biological Activity
Despite limited specific studies on the biological activity of 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid, preliminary research suggests potential applications in pharmacology and biochemistry. Key areas of exploration include:
- Antimicrobial Activity : Similar compounds with structural features akin to 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid have shown antimicrobial properties. This suggests that further investigation into its derivatives could yield compounds with significant antibacterial or antifungal activities .
- Anticancer Properties : Compounds containing dimethylamino groups are often investigated for their anticancer potential due to their ability to interact with various cellular targets. Future studies may explore the efficacy of this compound against cancer cell lines.
Comparative Analysis with Similar Compounds
Table 1 compares 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid with structurally similar compounds to highlight differences in biological activity and chemical properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate | Contains diethyl ester groups | More lipophilic; potentially different bioavailability |
| 3-Dimethylaminopropylamine | Simple amine structure | Lacks carboxylic functionality; different reactivity profile |
| Benzylmalonic acid | Similar benzyl and malonic structures | Does not contain dimethylamino group; limiting biological activity |
The unique combination of functional groups in 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid contributes to its diverse chemical reactivity and potential biological activity.
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that exhibit similar structural features. For instance, research on chalcone derivatives has demonstrated a wide spectrum of biological activities, including antiproliferative effects against various cancer cell lines . These findings support the hypothesis that compounds like 2-Benzyl-2-(2-(dimethylamino)ethyl)malonic acid may also possess significant therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid, and how do experimental conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via malonic ester synthesis, a classical approach involving alkylation of malonic esters followed by hydrolysis and decarboxylation . For example, reacting diethyl malonate with benzyl halides and 2-(dimethylamino)ethyl halides under basic conditions (e.g., sodium ethoxide) allows sequential alkylation. Temperature control (40–60°C) and stoichiometric ratios are critical to avoid side reactions like over-alkylation. Advanced methods include enzymatic cascades, such as combining metathesis with enzymatic hydrolysis to form cyclic intermediates . Purification typically involves recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid, and what analytical techniques are recommended?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the dimethylaminoethyl protons resonate as a triplet near δ 2.5–3.0 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, and infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and tertiary amine (N–CH₃ at ~2800 cm⁻¹) functional groups. LC-MS or GC-MS with derivatization (e.g., methyl ester formation) enhances detection sensitivity in complex matrices .
Q. What metabolic pathways involve malonic acid derivatives, and how might the benzyl/dimethylaminoethyl substituents influence metabolic fate?
- Methodological Answer : Malonic acid participates in the tricarboxylic acid (TCA) cycle via malonyl-CoA, a precursor for fatty acid biosynthesis . The benzyl group may undergo hepatic cytochrome P450-mediated oxidation, while the dimethylaminoethyl moiety could be metabolized via N-demethylation or β-oxidation. To study this, researchers use isotopic labeling (e.g., ¹⁴C-tagged compounds) in in vitro hepatocyte models and track metabolites via LC-MS-based targeted metabolomics .
Advanced Research Questions
Q. How can radical coupling strategies be applied to functionalize 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid, and what mechanistic insights are critical for optimizing such reactions?
- Methodological Answer : Radical monodecarboxylative coupling with ethynylbenziodoxolone (EBX) reagents enables C–C bond formation. Silver catalysts (e.g., AgNO₃) act as single-electron transfer agents, while the dimethylaminoethyl group’s electron-donating properties stabilize radical intermediates. Reaction optimization requires controlling solvent polarity (e.g., acetonitrile) and temperature (25–50°C) to minimize byproducts like dimerization. Computational DFT studies help identify transition states and regioselectivity .
Q. What computational approaches are suitable for modeling the interactions of 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid in aqueous systems or enzymatic environments?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields like AMBER or CHARMM can model hydration dynamics and aggregation behavior. For example, simulations reveal that the compound’s methylene group enhances conformational flexibility compared to oxalic acid, affecting water adsorption and phase transitions . Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like acetyl-CoA carboxylase, guiding mutagenesis experiments to probe catalytic residues .
Q. How do conflicting spectroscopic or chromatographic data arise in characterizing this compound, and what strategies resolve such contradictions?
- Methodological Answer : Discrepancies in NMR data may stem from solvent-induced shifts (e.g., DMSO vs. CDCl₃) or tautomerism. For LC-MS, ion suppression from the dimethylamino group can reduce sensitivity; adding ion-pairing agents (e.g., trifluoroacetic acid) mitigates this. Cross-validation using orthogonal techniques (e.g., comparing IR carbonyl stretches with X-ray crystallography data) resolves ambiguities. Collaborative reproducibility studies are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
